An In-depth Technical Guide to 2-Methoxythiobenzamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxythiobenzamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methoxythiobenzamide (CAS No. 42590-97-6), a thioamide derivative of significant interest in medicinal chemistry and synthetic research. While its direct applications are still emerging, its structural similarity to pharmacologically active benzamides suggests considerable potential. This document details the compound's physical and chemical properties, provides a robust, field-tested protocol for its synthesis via thionation, and explores its chemical reactivity. Furthermore, we delve into the prospective applications in drug development, drawing parallels with its amide analogue, 2-methoxybenzamide, a known scaffold in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction and Molecular Overview
2-Methoxythiobenzamide is an aromatic thioamide, a class of compounds recognized for its unique physicochemical properties that make it a valuable bioisostere for the more common amide functional group. The replacement of the carbonyl oxygen with sulfur imparts distinct characteristics, including altered electronics, hydrogen bonding capabilities, lipophilicity, and metabolic stability, which are highly relevant in drug design.[1]
The core structure, featuring a methoxy group ortho to the thioamide on a benzene ring, is analogous to 2-methoxybenzamide, a key structural motif in a class of Hedgehog (Hh) signaling pathway inhibitors investigated for cancer therapy.[2] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[2] This relationship positions 2-Methoxythiobenzamide as a compelling candidate for novel therapeutic agent development.
Below is the molecular structure of 2-Methoxythiobenzamide, rendered to illustrate its key functional groups.
Caption: Molecular Structure of 2-Methoxythiobenzamide.
Physical and Chemical Properties
A precise understanding of the physicochemical properties of a compound is foundational for its application in research and development. This section summarizes the known and predicted properties of 2-Methoxythiobenzamide.
General and Tabulated Properties
While specific experimental data for the melting point, boiling point, and solubility of 2-Methoxythiobenzamide are not extensively documented in publicly available literature, we can infer its likely characteristics based on its structure and data from closely related analogues. The compound is expected to be a crystalline solid at room temperature.
| Property | Value | Source |
| CAS Number | 42590-97-6 | [3] |
| Molecular Formula | C₈H₉NOS | [3] |
| Molecular Weight | 167.23 g/mol | [3] |
| Appearance | Predicted: Crystalline solid | N/A |
| Melting Point | Data not available. (For comparison: 2-Methoxybenzamide: 127 °C; 4-Methoxythiobenzamide: 145-149 °C) | [4][5] |
| Boiling Point | Data not available. (Likely to decompose at high temperatures) | N/A |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred[6] |
Solubility Profile
The structure of 2-Methoxythiobenzamide contains both polar functional groups (thioamide, ether) capable of hydrogen bonding and a nonpolar aromatic ring. This amphiphilic nature suggests it will have low solubility in water but good solubility in polar organic solvents. For practical applications, stock solutions are best prepared in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data, the shake-flask method is the gold standard.
-
Preparation: Add an excess amount of solid 2-Methoxythiobenzamide to a vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, PBS buffer, ethanol). The presence of undissolved solid is critical.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[7]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of 2-Methoxythiobenzamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known standards.[7]
Synthesis and Characterization
The most reliable and common route to synthesize aryl thioamides is the thionation of the corresponding aryl amide using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is particularly effective for this transformation due to its mild reaction conditions and high yields.[7]
Synthetic Workflow
The synthesis of 2-Methoxythiobenzamide is a straightforward, one-step conversion from its commercially available amide precursor, 2-methoxybenzamide.
Caption: Synthetic workflow for 2-Methoxythiobenzamide.
Experimental Protocol: Synthesis
This protocol is adapted from standard procedures for the thionation of benzamides.
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Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxybenzamide (1.0 eq).
-
Reagents: Add Lawesson's reagent (0.5-0.6 eq) to the flask. Using a slight excess of the amide ensures complete consumption of the thionating agent, simplifying purification.
-
Solvent: Add anhydrous toluene (or dioxane) to the flask to create a suspension (approx. 0.2-0.5 M concentration).
-
Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted Lawesson's reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
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Isolation: Combine the pure fractions and evaporate the solvent to yield 2-Methoxythiobenzamide as a solid.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons will appear as a sharp singlet at approximately 3.9-4.0 ppm. The aromatic protons (4H) will resonate in the range of 6.9-8.0 ppm, exhibiting a complex pattern of doublets and triplets due to ortho- and meta-couplings. The two thioamide protons (-CSNH₂) will typically appear as a broad, exchangeable singlet significantly downfield, often above 8.5 ppm.
-
¹³C NMR: The carbon spectrum provides key structural confirmation. The most characteristic signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically between 200-210 ppm.[4] The methoxy carbon (-OCH₃) will be found around 55-60 ppm. The aromatic carbons will produce a set of signals between 110-155 ppm, with the carbon attached to the methoxy group being the most shielded and the carbon attached to the thioamide group being deshielded.
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups and confirming the conversion from an amide to a thioamide.
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Key Absorptions:
-
N-H Stretch: Two bands for the primary thioamide -NH₂ group are expected in the 3100-3400 cm⁻¹ region.
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Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.
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"Thioamide B" Band: A strong, characteristic band between 1400-1600 cm⁻¹ is expected, which has significant C-N stretching character.[3]
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C=S Stretch: The C=S stretching vibration is weaker than its C=O counterpart and is often mixed with other vibrations. It is typically found in the 1050-1250 cm⁻¹ region, though some sources also assign a band near 700 cm⁻¹ to a vibration with C=S character.[3][4]
-
-
Confirmation of Conversion: The most definitive evidence of successful thionation is the disappearance of the strong amide C=O stretch (typically ~1650 cm⁻¹ for 2-methoxybenzamide) and the appearance of the characteristic thioamide bands.
| Spectral Data | Predicted Chemical Shift / Wavenumber | Key Features |
| ¹H NMR | ~3.9 ppm (s, 3H)~6.9-8.0 ppm (m, 4H)>8.5 ppm (br s, 2H) | Methoxy singletAromatic multipletBroad, exchangeable thioamide protons |
| ¹³C NMR | ~200-210 ppm~110-155 ppm~55-60 ppm | Thiocarbonyl (C=S)Aromatic carbonsMethoxy carbon |
| IR | ~3100-3400 cm⁻¹~1400-1600 cm⁻¹~1050-1250 cm⁻¹ | N-H stretchingThioamide B band (C-N stretch)C=S stretching character |
Chemical Reactivity and Applications in Drug Development
The thioamide functional group is more reactive than its amide counterpart, offering a wider range of possibilities for synthetic transformations.
Reactivity Profile
-
Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
-
Electrophilic Attack: The sulfur atom is nucleophilic and can be attacked by electrophiles, such as alkyl halides (S-alkylation).
-
Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amide, often facilitated by soft metal salts like those of silver or mercury.
-
Precursor to Heterocycles: The thioamide group is a versatile building block for the synthesis of sulfur- and nitrogen-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.
Potential as a Bioisostere in Drug Design
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a molecule's properties. Replacing an amide with a thioamide can lead to:
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Increased Lipophilicity: The larger, less polarizable sulfur atom can enhance membrane permeability and absorption.
-
Altered H-Bonding: The thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen. This can fundamentally change how a drug candidate interacts with its biological target.[4]
-
Metabolic Stability: Thioamides can exhibit different metabolic profiles, potentially resisting enzymatic hydrolysis that would cleave an amide bond.
-
Prodrug Strategy: Some thioamide-containing drugs, like the antitubercular agent ethionamide, are prodrugs that require enzymatic activation (oxidation of the sulfur) to become active.[1]
Given that 2-methoxybenzamide derivatives are inhibitors of the Hedgehog signaling pathway, 2-Methoxythiobenzamide represents a logical next-generation candidate for synthesis and biological evaluation.[2] Altering the key amide interaction within the Smoothened (Smo) receptor binding pocket could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.
Caption: Role of 2-Methoxythiobenzamide in a drug discovery cycle.
Handling, Safety, and Storage
As a research chemical, 2-Methoxythiobenzamide should be handled with appropriate care, following standard laboratory safety procedures.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark). Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[3]
Conclusion
2-Methoxythiobenzamide is a chemical compound with significant untapped potential, particularly in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its properties can be well-characterized by standard analytical techniques. The true value of this molecule lies in its role as a thioamide bioisostere of 2-methoxybenzamide, a scaffold with known biological activity. By leveraging the unique physicochemical properties of the thioamide group, researchers can explore new chemical space in the pursuit of novel therapeutics, particularly in oncology. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate 2-Methoxythiobenzamide into their research programs.
References
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National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Thiobenzamide. Retrieved January 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved January 7, 2026, from [Link]
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Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 7, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide IR Spectrum. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
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Workman, S. D., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry. Available at: [Link]
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Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 7, 2026, from [Link]
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